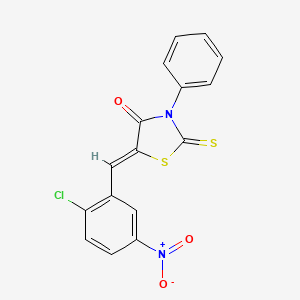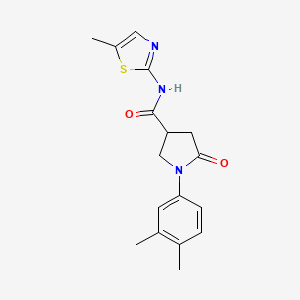![molecular formula C25H25N7O2S2 B4614082 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4614082.png)
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Übersicht
Beschreibung
The compound is a polyfunctionally substituted heterocyclic compound that has drawn attention due to its potential in various fields of chemistry and pharmacology. Its complex structure incorporates multiple heterocyclic motifs, including cyclopenta[b]thiophene, pyrazole, and triazole rings, which are known for their diverse chemical and biological activities. The synthesis and study of such compounds are crucial for developing new materials, drugs, and understanding fundamental chemical processes.
Synthesis Analysis
The synthesis of such complex molecules typically involves multi-step reactions, starting from basic heterocyclic scaffolds and building complexity through various functional group transformations. For instance, a related approach involved the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate to give a key intermediate, which was further used to synthesize different heterocyclic derivatives, including thiophene, thiazole, and pyrazole rings (Shams et al., 2010). This illustrates the synthetic versatility of cyanoacetamide derivatives in constructing complex heterocyclic systems.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
The compound is a part of a broader class of heterocyclic compounds that have been synthesized for their antitumor activities. These compounds, including various thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, have shown promising inhibitory effects on different cancer cell lines. For instance, the synthesis of cyclopenta[b]thiophene derivatives led to the creation of compounds with significant antitumor activities, comparable to doxorubicin in certain cases. The study of these compounds is crucial for developing new cancer therapies (Albratty et al., 2017).
Antimicrobial and Insecticidal Assessment
The compound is also relevant in the synthesis of heterocycles with potential antimicrobial and insecticidal properties. For example, novel heterocycles incorporating a thiadiazole moiety have been assessed for their insecticidal activities against the cotton leafworm, indicating the compound's potential in agricultural pest control (Fadda et al., 2017).
Novel Synthesis Approaches
Further research into this compound has led to novel synthesis methods and the evaluation of various heterocyclic compounds derived from it. These studies explore different synthetic routes, providing insights into the chemical behavior of the compound and its derivatives. Such research is pivotal for advancing the field of heterocyclic chemistry and finding new applications for these compounds (Shams et al., 2010).
Antimicrobial Activity of Heterocyclic Compounds
Another significant application is in the development of antimicrobial agents. The synthesis of new heterocycles incorporating an antipyrine moiety, based on this compound, has been studied for their antimicrobial activities. Such research contributes to the discovery of new drugs and treatments for bacterial and fungal infections (Bondock et al., 2008).
Design and Synthesis of Antimicrobial Dyes
The compound's derivatives have also been utilized in the design and synthesis of novel antimicrobial dyes for textile finishing. These dyes show significant activity against most tested organisms, highlighting their potential for industrial applications in creating antimicrobial textiles (Shams et al., 2011).
Eigenschaften
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[[5-(2,5-dimethylpyrazol-3-yl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N7O2S2/c1-4-34-17-10-8-16(9-11-17)32-23(20-12-15(2)30-31(20)3)28-29-25(32)35-14-22(33)27-24-19(13-26)18-6-5-7-21(18)36-24/h8-12H,4-7,14H2,1-3H3,(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVLLHVAMGPJDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C4=C(S3)CCC4)C#N)C5=CC(=NN5C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N7O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(2-methyl-1-piperidinyl)-3-oxopropyl]benzamide](/img/structure/B4614014.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4614019.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4614022.png)
![4-[6-(4-methylphenoxy)hexyl]morpholine](/img/structure/B4614024.png)
![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-3-(2-cyclopentylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4614032.png)
![7-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4614034.png)
![N-[4-(4-methyl-1-piperidinyl)phenyl]-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4614042.png)
![N-(2,4-dimethylphenyl)-2-{3-[(3-fluorobenzyl)thio]propanoyl}hydrazinecarbothioamide](/img/structure/B4614054.png)
![2-({1-ethyl-4-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4614058.png)

![1-(2-methoxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4614076.png)

![2,2,2-trichloro-N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4614089.png)
